molecular formula C13H8ClFO2 B105424 4'-Chloro-5-fluoro-2-hydroxybenzophenone CAS No. 62433-26-5

4'-Chloro-5-fluoro-2-hydroxybenzophenone

Cat. No.: B105424
CAS No.: 62433-26-5
M. Wt: 250.65 g/mol
InChI Key: AYBQWBCUAWOLCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Chloro-5-fluoro-2-hydroxybenzophenone involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-fluoro-2-hydroxybenzene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4’-Chloro-5-fluoro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Chloro-5-fluoro-2-hydroxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-5-fluoro-2-hydroxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it an effective photosensitizer. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components, leading to oxidative stress and cell death in microbial and cancer cells .

Properties

IUPAC Name

(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQWBCUAWOLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211476
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62433-26-5
Record name (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62433-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062433265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloro-5-fluoro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloro-5-fluoro-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The study included (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone as part of a group of drugs known to penetrate the central nervous system. By comparing the molecular properties of (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone and other CNS-active drugs to nicotinic acid, the researchers aimed to evaluate if nicotinic acid exhibited similar properties that would make it suitable as a drug carrier to the CNS []. The study found significant similarities in molecular properties like partition coefficients, refractive indexes, and violations of Lipinski's Rule of 5 between nicotinic acid and (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone, suggesting potential for nicotinic acid as a CNS drug carrier.

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